1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)-
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Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- is a heterocyclic compound belonging to the class of beta-carbolines. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications, particularly in the fields of neurodegenerative diseases and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach involves the use of various alkyl or aralkyl groups and sulfonyl groups to create derivatives of the compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary depending on the manufacturer .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can be performed using different alkyl or aralkyl groups.
Common Reagents and Conditions
Oxidation: IBX in room temperature conditions.
Reduction: Specific reducing agents depending on the desired product.
Substitution: Alkyl or aralkyl groups and sulfonyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- has several scientific research applications:
Chemistry: Used in the synthesis of various alkaloids and other heterocyclic compounds.
Biology: Studied for its role in neurodegenerative diseases and as a mitotic kinesin inhibitor.
Medicine: Investigated for its potential as an anti-cancer agent and estrogen receptor modulator.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an estrogen receptor modulator, influencing the activity of estrogen receptors in cancer cells . Additionally, it has been shown to affect protein misfolding pathways, which are relevant in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole:
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another similar compound with comparable chemical properties.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(4-piperidinyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets and pathways. Its potential as an estrogen receptor modulator and its role in neurodegenerative disease research set it apart from other similar compounds .
Properties
CAS No. |
132767-55-6 |
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Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-piperidin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H21N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-4,11,15,17-19H,5-10H2 |
InChI Key |
MJGBDMLRTAFJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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